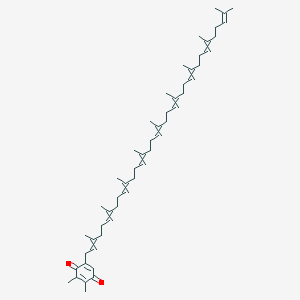

Plastoquinone 9

Descripción general

Descripción

Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.

Aplicaciones Científicas De Investigación

Role in Photosynthesis

Plastoquinone 9 is integral to the photosynthetic electron transport chain, facilitating the transfer of electrons from Photosystem II to cytochrome b6/f. This process is crucial for the conversion of light energy into chemical energy. Recent studies have highlighted that PQ-9 is not only involved in linear electron transport but also plays roles in cyclic electron flow and chlororespiratory pathways, thereby regulating the redox state of the plastoquinone pool and influencing various metabolic processes .

Key Functions:

- Electron Transport: Acts as an electron carrier in photosynthesis.

- Regulatory Role: Modulates gene expression and enzyme activities through its redox state .

Antioxidant Properties

PQ-9 demonstrates significant antioxidant capabilities, which are critical for protecting plant cells from oxidative stress caused by excess light and environmental factors. It can quench singlet oxygen () and inhibit lipid peroxidation, thus maintaining membrane integrity during stress conditions . The accumulation of PQ-9 under high light stress conditions has been correlated with enhanced photoprotection and reduced oxidative damage .

Case Study:

In Arabidopsis thaliana, PQ-9 levels increased significantly during exposure to high light intensity, suggesting its role in acclimation to stress. The study revealed that plants with elevated PQ-9 concentrations exhibited better photosynthetic efficiency and reduced oxidative damage compared to wild-type plants .

Photoprotection Mechanism

This compound contributes to photoprotection by dissipating excess energy absorbed by chlorophyll molecules. This function is vital during periods of high light intensity when the risk of photooxidative damage increases. By acting as a protective agent, PQ-9 helps maintain cellular homeostasis and prevents the degradation of photosynthetic apparatus .

Data Table: Photoprotective Effects of this compound

| Condition | PQ-9 Concentration | Photochemical Efficiency (Fv/Fm) | Oxidative Damage Indicators |

|---|---|---|---|

| Control | Baseline | 0.85 | Low |

| High Light Stress | Increased (4x) | 0.65 | Moderate |

| Post-Stress Recovery | Elevated | 0.80 | Low |

Implications for Agricultural Biotechnology

The manipulation of PQ-9 biosynthesis pathways presents opportunities for enhancing crop resilience to environmental stressors. Genetic engineering approaches that increase PQ-9 levels have shown promise in improving tolerance to photooxidative stress, leading to better crop yields under adverse conditions .

Case Study:

Transgenic Arabidopsis plants overexpressing solanesyl diphosphate synthase exhibited significantly higher levels of PQ-9 and demonstrated improved tolerance to high light conditions compared to control plants. This suggests potential applications for developing stress-resistant crop varieties through biotechnological interventions .

Potential Therapeutic Applications

Emerging research indicates that plastoquinone derivatives may possess therapeutic properties, particularly in combating oxidative stress-related diseases. The antioxidant capabilities of PQ-9 could be harnessed in pharmaceutical formulations aimed at reducing oxidative damage in human cells .

Research Findings:

Studies have explored the use of plastoquinone derivatives as potential agents for enhancing cellular antioxidant defenses, with implications for treating conditions such as neurodegenerative diseases and cancer .

Propiedades

IUPAC Name |

2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUYMLZIRPABFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.